2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis-
Overview
Description
2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- is a compound belonging to the piperidinone family. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features a piperidinone ring substituted with a 4-chlorophenyl and a phenyl group, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- can be achieved through a multi-step process involving the Knoevenagel condensation, Michael addition, and Mannich reaction. The reaction typically involves aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols . The process is highly stereoselective, yielding the desired diastereomer in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: An intermediate in the synthesis of various chemicals and pharmaceuticals.
2-Pyridone: Known for its versatile applications in biology, natural compounds, dyes, and fluorescent materials.
Uniqueness
2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis-configuration also contributes to its stereochemical uniqueness, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S,4R)-3-(4-chlorophenyl)-4-phenylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-14-8-6-13(7-9-14)16-15(10-11-19-17(16)20)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,19,20)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMERGBGMKTND-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910266 | |
Record name | 3-(4-Chlorophenyl)-4-phenyl-3,4,5,6-tetrahydropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107234-91-3 | |
Record name | 2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107234913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)-4-phenyl-3,4,5,6-tetrahydropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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